6,8-Dibromoimidazo[1,2-A]pyridine
Overview
Description
6,8-Dibromoimidazo[1,2-a]pyridine is a derivative of imidazopyrazine . It has uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6,8-Dibromoimidazo[1,2-a]pyridine, has been a subject of research over the past decade . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular formula of 6,8-Dibromoimidazo[1,2-a]pyridine is C7H4Br2N2 . Its average mass is 275.928 Da and its monoisotopic mass is 273.874115 Da .Physical And Chemical Properties Analysis
6,8-Dibromoimidazo[1,2-a]pyridine is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Pharmaceutical Intermediates
- Field : Organic Chemistry, Pharmaceutical Research
- Application : 6,8-Dibromoimidazo[1,2-A]pyridine is used in organic syntheses and as pharmaceutical intermediates . It’s often used in the synthesis of various organic compounds due to its unique structure and reactivity .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis or pharmaceutical intermediate being produced. However, it’s generally used as a building block in various organic reactions .
- Results : The outcomes of these syntheses can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the production of complex organic compounds that can be used in various applications, including pharmaceuticals .
Microwave Assisted Synthesis
- Field : Organic Chemistry
- Application : 6,8-Dibromoimidazo[1,2-A]pyridine is used in a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
- Method of Application : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Results : The method results in good to excellent yields of imidazo[1,2-a]pyridines .
Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties
- Field : Medicinal Chemistry
- Application : 6,8-Dibromoimidazo[1,2-A]pyridine is a imidazopyrazine derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties .
- Method of Application : The specific methods of application can vary greatly depending on the specific medical application. However, it’s generally used as a pharmaceutical agent .
- Results : The outcomes of these applications can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the alleviation of various medical conditions .
Antiviral, Antiulcer, Antibacterial, Anticancer, Antifungal, and Antituberculosis Properties
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridines, which 6,8-Dibromoimidazo[1,2-A]pyridine is a part of, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Method of Application : The specific methods of application can vary greatly depending on the specific medical application. However, it’s generally used as a pharmaceutical agent .
- Results : The outcomes of these applications can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the alleviation of various medical conditions .
Cyclin-Dependent Kinase (CDK) Inhibitors, Calcium Channel Blockers, and GABA A Receptor Modulators
- Field : Medicinal Chemistry
- Application : This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
- Method of Application : The specific methods of application can vary greatly depending on the specific medical application. However, it’s generally used as a pharmaceutical agent .
- Results : The outcomes of these applications can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the alleviation of various medical conditions .
Safety And Hazards
6,8-Dibromoimidazo[1,2-a]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 6,8-Dibromoimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have been identified as a renaissance era of TB drug discovery research . Therefore, future directions may include further exploration of their potential in drug discovery, particularly in the treatment of tuberculosis .
properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQBHMDTPKBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632698 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromoimidazo[1,2-A]pyridine | |
CAS RN |
1202450-63-2 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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